molecular formula C9H6BrFN2 B11869483 8-Bromo-6-fluoroisoquinolin-3-amine

8-Bromo-6-fluoroisoquinolin-3-amine

Cat. No.: B11869483
M. Wt: 241.06 g/mol
InChI Key: OSVHALVWXUNODK-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoroisoquinolin-3-amine is a chemical compound with the molecular formula C9H6BrFN2 and a molecular weight of 241.06 g/mol It is a derivative of isoquinoline, characterized by the presence of bromine and fluorine atoms at the 8th and 6th positions, respectively, and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoroisoquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by amination. Specific reaction conditions, such as the use of palladium or copper catalysts, are often employed to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-fluoroisoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized isoquinoline derivatives, while cyclization reactions can produce fused ring systems .

Scientific Research Applications

8-Bromo-6-fluoroisoquinolin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoroisoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 6-Bromo-8-fluoroisoquinolin-3-amine
  • 6-Chloro-8-fluoroisoquinolin-3-amine
  • 8-Bromo-6-chloroisoquinolin-3-amine

Comparison: Compared to its analogs, 8-Bromo-6-fluoroisoquinolin-3-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both halogens in the isoquinoline ring can enhance its electronic properties, making it more suitable for certain applications in material science and medicinal chemistry .

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

8-bromo-6-fluoroisoquinolin-3-amine

InChI

InChI=1S/C9H6BrFN2/c10-8-3-6(11)1-5-2-9(12)13-4-7(5)8/h1-4H,(H2,12,13)

InChI Key

OSVHALVWXUNODK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CC2=C(C=C1F)Br)N

Origin of Product

United States

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